2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid
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Overview
Description
2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid is a chemical compound with the CAS Number: 1267117-83-8 . It has a molecular weight of 168.16 . The IUPAC name for this compound is (5-cyclopropyl-1H-tetraazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid is 1S/C6H8N4O2/c11-5(12)3-10-6(4-1-2-4)7-8-9-10/h4H,1-3H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid is a powder at room temperature .Scientific Research Applications
Overview
2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid is a compound that belongs to the tetrazole family, which are known for their broad-spectrum of biological properties. Tetrazoles are considered bioisosteres of the carboxylic acid group, allowing them to replace the carboxyl group in drugs to enhance lipophilicity, bioavailability, and reduce side effects. The scientific research applications of this compound are diverse due to its structural and chemical properties.
Pharmacophore in Medicinal Chemistry
Tetrazole-containing compounds, including 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid, are gaining attention in medicinal chemistry for their broad spectrum of biological activities. These activities include antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. The tetrazole moiety is an important pharmacophore in the development of new drugs due to its biological, pharmaceutical, and clinical applications. This makes tetrazole derivatives, such as 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid, potential candidates for treating various diseases, primarily because of their better pharmacokinetic profiles and metabolic stability (Patowary, Deka, & Bharali, 2021).
Safety And Hazards
The safety information for 2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-(5-cyclopropyltetrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-5(12)3-10-6(4-1-2-4)7-8-9-10/h4H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOMRIOTAYMYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid |
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